Product packaging for Tris(ethylenediamine)cobalt(III)(Cat. No.:CAS No. 14878-41-2)

Tris(ethylenediamine)cobalt(III)

Cat. No.: B086008
CAS No.: 14878-41-2
M. Wt: 239.23 g/mol
InChI Key: JHBWUDJPQWKJHP-UHFFFAOYSA-N
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Description

Historical Context and Werner's Contributions to Coordination Chemistry

The late 19th and early 20th centuries marked a revolutionary period in chemical science, largely due to the groundbreaking work of Swiss chemist Alfred Werner. wikipedia.orgbritannica.com Before Werner, the prevailing theories of chemical bonding, such as August Kekulé's model for organic compounds, could not adequately explain the structure and properties of metal complexes, then referred to as "molecular compounds." britannica.comacs.org These compounds, like hexamminecobalt(III) chloride (CoCl₃·6NH₃), were a puzzle to chemists of the era. wikipedia.org

In a flash of insight in 1893, Werner proposed his coordination theory, which laid the foundation for modern coordination chemistry. britannica.comlibretexts.org He postulated that in coordination compounds, a central metal atom or ion is surrounded by a specific number of ligands (atoms, ions, or molecules). wikipedia.org Werner introduced the concepts of primary and secondary valence. The primary valence, now known as the oxidation state, represents the charge-balancing requirement of the central metal. The secondary valence, or coordination number, indicates the number of ligands directly bonded to the metal. wikipedia.org

Werner's theory proposed that these ligands are arranged in a specific geometry around the central metal. libretexts.org For a coordination number of six, as is common for cobalt(III) complexes, he proposed an octahedral geometry. wikipedia.orglibretexts.org This was a radical departure from the linear chain structures that were previously suggested. To validate his theory, Werner and his students synthesized and studied numerous coordination compounds, including the vibrant yellow-gold, needle-like crystals of tris(ethylenediamine)cobalt(III) chloride. wikipedia.orgchemeurope.com His meticulous experiments on the conductivity and isomerism of these complexes provided strong evidence for his proposed structures. libretexts.org For his revolutionary work, which reshaped the understanding of chemical bonding, particularly in inorganic chemistry, Alfred Werner was awarded the Nobel Prize in Chemistry in 1913. wikipedia.orgbritannica.comrsc.org

Significance in Stereochemistry and the Establishment of Inorganic Chirality

One of the most profound implications of Werner's octahedral model was the prediction of isomerism in coordination compounds. libretexts.org Isomers are compounds with the same chemical formula but different arrangements of atoms. For a complex like [Co(en)₃]³⁺, where three bidentate ethylenediamine (B42938) ligands are attached to the cobalt center, Werner's theory predicted the existence of stereoisomers, specifically enantiomers. rsc.org

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, much like a person's left and right hands. libretexts.org The property of a molecule to exist in such forms is called chirality. numberanalytics.com While chirality was well-established in organic chemistry, its existence in purely inorganic compounds was a novel and controversial idea at the time. acs.org

The tris(ethylenediamine)cobalt(III) cation was instrumental in proving the concept of inorganic chirality. nih.gov Because the three ethylenediamine ligands create a propeller-like structure, the complex lacks a plane of symmetry or a center of inversion, which are the requirements for a molecule to be chiral. libretexts.org The two enantiomers of [Co(en)₃]³⁺ are designated as Δ (delta) for the right-handed propeller and Λ (lambda) for the left-handed propeller. wikipedia.orgrsc.org

In a landmark achievement, Werner and his team successfully resolved the racemic mixture of [Co(en)₃]³⁺ into its individual enantiomers. rsc.org This was typically achieved by using chiral resolving agents, such as tartrate salts, which form diastereomeric salts with the enantiomers of the complex. wikipedia.orgnumberanalytics.com These diastereomers have different solubilities, allowing for their separation by fractional crystallization. rsc.org The successful resolution of tris(ethylenediamine)cobalt(III) and other similar complexes provided irrefutable evidence for the octahedral geometry of coordination compounds and firmly established the field of inorganic stereochemistry. acs.orgnih.gov This complex remains a classic example in chemistry education for demonstrating the principles of coordination chemistry, stereochemistry, and optical activity. laboratorynotes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H24CoN6+3 B086008 Tris(ethylenediamine)cobalt(III) CAS No. 14878-41-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14878-41-2

Molecular Formula

C6H24CoN6+3

Molecular Weight

239.23 g/mol

IUPAC Name

cobalt(3+);ethane-1,2-diamine

InChI

InChI=1S/3C2H8N2.Co/c3*3-1-2-4;/h3*1-4H2;/q;;;+3

InChI Key

JHBWUDJPQWKJHP-UHFFFAOYSA-N

SMILES

C(CN)N.C(CN)N.C(CN)N.[Co+3]

Canonical SMILES

C(CN)N.C(CN)N.C(CN)N.[Co+3]

Other CAS No.

14878-41-2

Related CAS

13408-73-6 (trichloride)

Synonyms

Co(en)3
cobalt(III) tris(ethylenediamine)
tris(ethylenediamine)cobalt(III)
tris(ethylenediamine)cobalt(III) triiodide
tris(ethylenediamine)cobalt(III), hydrate, tribromide
tris(ethylenediamine)cobalt(III), trichloride

Origin of Product

United States

Synthesis Methodologies for Tris Ethylenediamine Cobalt Iii Complexes

Traditional Preparative Routes

4 [Co(H2O)6]2+ + 8 en + 4 en·H+ + O2 → 4 [Co(en)3]3+ + 12 H2O

Following the oxidation, the complex is isolated by crystallization, often with a variety of anions. wikipedia.orgchemeurope.com The choice of the cobalt(II) salt and the counter-ion can influence the final product. For instance, using cobalt(II) sulfate (B86663) and then adding barium tartrate can be used to resolve the enantiomers of the complex. kibin.com

A well-established procedure involves the following steps:

Dissolving cobalt(II) sulfate and ethylenediamine (B42938) in water.

Acidifying the solution with hydrochloric acid. kibin.com

Bubbling a rapid stream of air through the solution, in the presence of activated charcoal, for approximately 90 minutes to oxidize the cobalt. kibin.com

Isolating the desired enantiomer, for example, the (+) enantiomer, by adding barium tartrate, followed by crystallization and vacuum filtration. kibin.com

The other enantiomer can then be precipitated from the filtrate by adding a different salt, such as sodium iodide. kibin.com

This method, while effective, can be time-consuming due to the slow air oxidation step.

Expedited and Modified Synthetic Approaches for Laboratory and Research Applications

To overcome the time-consuming nature of traditional methods, several expedited and modified synthetic approaches have been developed, particularly for use in undergraduate laboratories and research settings. acs.orgscribd.comacs.org These methods often employ stronger oxidizing agents to shorten the reaction time significantly.

A widely adopted rapid synthesis uses hydrogen peroxide (H₂O₂) as the oxidizing agent. acs.orgscribd.comyoutube.comyoutube.com This approach can be completed within a three-hour laboratory period, making it suitable for teaching environments. acs.orgscribd.com A typical procedure is as follows:

Cobalt(II) chloride hexahydrate is dissolved in water. acs.orgyoutube.comyoutube.com

Anhydrous ethylenediamine is separately mixed with water, cooled, and partially neutralized with hydrochloric acid. acs.orgyoutube.comyoutube.com

The cobalt(II) chloride solution is added to the partially neutralized ethylenediamine. acs.org

30% hydrogen peroxide is then added with stirring, causing effervescence as the oxidation of Co(II) to Co(III) occurs. acs.orgyoutube.comyoutube.com

The solution is then boiled to reduce its volume. acs.orgyoutube.com

The complex is precipitated by adding concentrated hydrochloric acid and ethanol, followed by cooling in an ice bath. acs.orgyoutube.com

This method typically yields a good quantity of the complex. acs.orgscribd.com However, care must be taken during the evaporation step, as concentrating the solution too much can lead to the formation of a green impurity. acs.org

Another modified approach involves the use of sodium hydroxide (B78521) pellets to facilitate the reaction. nih.gov In this method, cobalt(II) chloride is dissolved in water, and ethylenediamine dihydrochloride (B599025) is added. nih.gov Sodium hydroxide pellets are then slowly added, followed by the dropwise addition of hydrogen peroxide solution. nih.gov The pH is adjusted to be near neutral with hydrochloric acid before heating the solution to a boil and then cooling to crystallize the product. nih.gov

Microwave-assisted synthesis (MAS) has also emerged as a green and efficient method for preparing transition metal complexes, including potentially tris(ethylenediamine)cobalt(III). nih.gov MAS is known for its ability to significantly reduce reaction times, increase yields, and enhance selectivity. nih.gov While specific detailed procedures for the MAS of [Co(en)₃]³⁺ are not as commonly documented as for other complexes, the principles of using microwave irradiation to rapidly heat the reaction mixture can be applied. nih.gov

Byproduct Analysis and Formation Mechanisms in Synthesis

During the synthesis of tris(ethylenediamine)cobalt(III) complexes, the formation of byproducts can occur, particularly if the reaction conditions are not carefully controlled.

A detailed analysis of a large-scale synthesis has revealed the formation of a minor byproduct, [Co(en)₂Cl(H₂NCH₂CH₂NH₃)]Cl₃. wikipedia.orgchemeurope.com This interesting byproduct contains a rare monodentate ethylenediamine ligand that is protonated. wikipedia.orgchemeurope.com The formation of this species likely arises from the incomplete coordination of one of the ethylenediamine ligands, with a chloride ion occupying one of the coordination sites on the cobalt center.

Another common side product, particularly in syntheses aiming for other cobalt-ethylenediamine complexes like trans-[Co(en)₂Cl₂]⁺, is the tris(ethylenediamine)cobalt(III) cation itself. williams.edu If an excess of ethylenediamine is used, the fully chelated [Co(en)₃]³⁺ complex can form. williams.edu Conversely, if the concentration of ethylenediamine is limited or if other coordinating anions like chloride are present in high concentration, the formation of bis(ethylenediamine) complexes such as [Co(en)₂Cl₂]⁺ can be favored.

In some preparations, a green impurity has been observed, especially when the reaction mixture is evaporated to a very low volume. acs.org While the exact identity of this green impurity is not always specified, it could potentially be a salt of the [CoCl₄]²⁻ anion or other cobalt(II) species that have not been fully oxidized or have decomposed.

The equilibria involved in the formation of these complexes are intricate. williams.edu The relative concentrations of the cobalt(II) salt, ethylenediamine, the oxidizing agent, and any other coordinating anions, as well as the pH and temperature of the reaction, all play a crucial role in determining the final product distribution.

Structural Elucidation and Stereochemical Characterization

Octahedral Geometry and D3 Point Group Symmetry of the [Co(en)₃]³⁺ Cation

The [Co(en)₃]³⁺ cation exhibits an octahedral geometry, with the central cobalt(III) ion coordinated to six nitrogen atoms from the three bidentate ethylenediamine (B42938) ligands. wikipedia.orglaboratorynotes.com The Co-N distances are typically in the range of 1.947–1.981 Å. wikipedia.org The N-Co-N angles within the chelate rings are approximately 85°, while the angles between nitrogen atoms of adjacent rings are about 90°. wikipedia.org

When considering the arrangement of the three ethylenediamine ligands, the complex possesses a C₃ principal rotation axis and three perpendicular C₂ axes, which places it in the chiral D₃ point group. wikipedia.orgresearchgate.netresearchgate.netchemtube3d.com This lack of a center of inversion or a mirror plane is the fundamental reason for the complex's chirality. stackexchange.com

Enantiomeric Forms: Δ and Λ Configurations

The chiral nature of the [Co(en)₃]³⁺ cation gives rise to two non-superimposable mirror images, known as enantiomers. researchgate.net These are designated by the stereochemical descriptors Δ (delta) and Λ (lambda), which describe the "handedness" of the propeller-like arrangement of the chelate ligands. wikipedia.orgchemtube3d.com

Δ Isomer : Represents a right-handed helical twist of the ligands around the central metal ion. researchgate.netresearchgate.net

Λ Isomer : Represents a left-handed helical twist of the ligands. researchgate.netresearchgate.net

These enantiomers are chemically identical in most respects but differ in their interaction with plane-polarized light, a property known as optical activity. prezi.com A solution containing equal amounts of the Δ and Λ isomers is called a racemic mixture and is optically inactive. stackexchange.comprezi.com

Optical Resolution Techniques: Tartrate Salt Derivatization and Selective Crystallization

The separation of the racemic mixture of [Co(en)₃]³⁺ into its constituent enantiomers is a classic experiment in inorganic chemistry, known as optical resolution. wikipedia.orgacs.org A common and effective method involves the use of a chiral resolving agent, such as the tartrate anion. wikipedia.orgscribd.com

The principle behind this technique is the formation of diastereomers. When the racemic [Co(en)₃]³⁺ is treated with an optically pure form of tartaric acid, such as (+)-tartaric acid, two diastereomeric salts are formed:

Δ-[Co(en)₃]³⁺ • (+)-tartrate

Λ-[Co(en)₃]³⁺ • (+)-tartrate

Diastereomers have different physical properties, including solubility. scribd.com In the case of the tris(ethylenediamine)cobalt(III) system, the Δ-(+)-tartrate diastereomer is typically less soluble than the Λ-(+)-tartrate diastereomer. scribd.comchemicalforums.com This difference in solubility allows for the selective crystallization of the less soluble diastereomer, thereby separating it from the more soluble one. scribd.com Once the diastereomeric salt is isolated, the enantiomerically pure [Co(en)₃]³⁺ can be recovered. chemicalforums.com

Absolute Configuration Determination

The assignment of the absolute configuration (i.e., whether an enantiomer is Δ or Λ) can be determined using techniques such as X-ray crystallography. oup.com For instance, the absolute configuration of Λ-(+)₅₈₉-[Co(C₂H₈N₂)₃]I₃·H₂O has been unequivocally determined. researchgate.net Additionally, spectroscopic methods like circular dichroism (CD) are powerful tools for assigning absolute configurations by comparing the CD spectrum of an unknown complex to that of a complex with a known absolute configuration. youtube.com

Chelate Ring Conformations: λ and δ Isomers

Further stereochemical complexity arises from the non-planar nature of the five-membered chelate rings formed by the ethylenediamine ligands. wikipedia.org Each of these rings can adopt one of two puckered conformations, designated by the lowercase Greek letters λ (lambda) and δ (delta). wikipedia.orgic.ac.uk

Lel and Ob Nomenclature for Ring Conformations

lel (parallel) : The C-C bond of the ethylenediamine ring is approximately parallel to the C₃ axis. wikipedia.orgiupac.org

ob (oblique) : The C-C bond of the ethylenediamine ring is oblique to the C₃ axis. wikipedia.orgiupac.org

Calculations have shown that the 'lel' conformation is more stable than the 'ob' conformation by approximately 2 kcal/mole due to reduced non-bonded hydrogen interactions. iupac.org

Diastereoisomeric Forms (e.g., kkk, kkd, kdd, ddd) and Relative Stabilities

DiastereomerChelate Ring ConformationsLel/Ob NomenclatureSymmetry
Δ-lel₃λλλkkkD₃
Δ-lel₂obλλδkkdC₂
Δ-lelob₂λδδkddC₂
Δ-ob₃δδδdddD₃

The most stable form is typically the one with the highest symmetry, where all three rings have the same conformation. researchgate.netiupac.org For the Δ isomer, the most stable diastereomer is Δ-lel₃ (Δ-λλλ), and for the Λ isomer, it is Λ-ob₃ (Λ-δδδ). researchgate.netiupac.org The mixed lel/ob forms have intermediate stabilities. researchgate.net The rapid interconversion between these ring conformations in solution means that these diastereomers are often not individually distinguishable under normal conditions, but they can be observed in crystal structures. researchgate.net

Crystal Structure Analysis of Tris(ethylenediamine)cobalt(III) Salts

Racemic and Enantiomerically Pure Crystal Structures

The [Co(en)₃]³⁺ complex is chiral and exists as two non-superimposable mirror images, designated as Δ (delta) and Λ (lambda) enantiomers. wikipedia.org Crystallization of this complex can result in either enantiomerically pure crystals, containing only one type of enantiomer, or racemic crystals, which contain an equal mixture of both Δ and Λ enantiomers. nih.govquora.com The crystallization of a racemic mixture is often easier than that of a single enantiomer, and the resulting structures frequently adopt centrosymmetric space groups. nih.gov

Enantiomerically pure crystals belong to chiral (Sohncke) space groups. For instance, the groundbreaking structural determination of Δ-(–)₅₈₉-tris(ethylenediamine)cobalt(III) iodide monohydrate, Δ-[Co(en)₃]I₃·H₂O, revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net Similarly, the nitrate (B79036) salt of the dextrorotatory enantiomer, D-Co(en)₃₃, crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org The chloride monohydrate salt, (+)D-[Co(en)₃]Cl₃·H₂O, crystallizes in the tetragonal space group P4₃2₁2. iucr.org

In contrast, racemic compounds often crystallize in centrosymmetric space groups. A notable example is the racemic salt [Co(C₂H₈N₂)₃]Cl₃·{[Na(H₂O)₆]Cl}₀.₅, which crystallizes in the trigonal space group P-3c1. nih.govresearchgate.net In this structure, the trivalent cobalt atom lies on a threefold crystallographic axis, and the crystal symmetry generates both the Λδδδ and Δλλλ configurations. nih.gov The crystallization of racemic mixtures can lead to highly ordered structures, as seen with the mixture of l- and d-plectasin which crystallized in the simple P1 space group with the two enantiomers related by a center of inversion. nih.gov

The choice between the formation of a conglomerate (a mechanical mixture of enantiopure crystals) and a racemic compound depends on the specific counter-ion and crystallization conditions.

Table 1: Crystallographic Data for Selected Enantiomerically Pure and Racemic Tris(ethylenediamine)cobalt(III) Salts

Compound Formula Crystal System Space Group Reference(s)
Δ-[Co(en)₃]I₃·H₂O C₆H₂₆CoI₃N₆O Orthorhombic P2₁2₁2₁ researchgate.net
D-Co(en)₃₃ C₆H₂₄CoN₉O₉ Orthorhombic P2₁2₁2₁ iucr.org
(+)D-[Co(en)₃]Cl₃·H₂O C₆H₂₆CoCl₃N₆O Tetragonal P4₃2₁2 iucr.org
(Δ/Λ)-[Co(en)₃]Cl₃·{[Na(H₂O)₆]Cl}₀.₅ C₆H₂₄CoCl₃·0.5(H₁₂ClNaO₆) Trigonal P-3c1 nih.govresearchgate.net
(+)-[Co(en)₃]Cl₃(+)-tartrate·5H₂O C₁₀H₃₈CoClN₆O₁₁ Triclinic P1 iucr.org

Hydrate Forms and Anion Influence on Solid-State Packing

Hydrate forms are common, with water molecules playing a crucial role in stabilizing the crystal structure, often by participating in extensive hydrogen-bonding networks. Examples include the monohydrates of the iodide and chloride salts, Δ-[Co(en)₃]I₃·H₂O and (+)D-[Co(en)₃]Cl₃·H₂O, respectively. researchgate.netiucr.org More complex hydrated structures are also known, such as the pentahydrate of the chloride tartrate salt and various double salts like [Co(en)₃]₂[Na(H₂O)₆]Cl₇. iucr.orgbohrium.com In some cases, the water molecules can be easily lost, leading to the disintegration of the crystal structure. iucr.org

The size, shape, and charge of the anion significantly affect the packing arrangement. Simple spherical anions like chloride (Cl⁻) and iodide (I⁻) can pack in different ways depending on hydration and the presence of other salts. For example, the structure of (+)-[Co(en)₃]Cl₃(+)-tartrate pentahydrate shows the chloride ion situated near the cobalt complex along its pseudo threefold axis. iucr.org In the case of the nitrate salt, D-Co(en)₃₃, the nitrate ions are positioned to form hydrogen bonds with the amine groups of the ethylenediamine ligands. iucr.org Larger, more complex anions, such as the dinuclear [Hg₂Cl₈]⁴⁻ or the [Bi₂I₉]³⁻ anion, lead to entirely different and intricate crystal lattices, where these anionic units are packed together with the [Co(en)₃]³⁺ cations. acs.orgresearchgate.net The interaction between the cation and anion can range from simple electrostatic attraction to more specific hydrogen bonding, which in turn organizes the ions into distinct layers or three-dimensional networks. researchgate.netresearchgate.net

Hydrogen Bonding Networks Involving Ethylenediamine Ligands, Water Molecules, and Anions

Hydrogen bonding is a dominant force in the crystal structures of tris(ethylenediamine)cobalt(III) salts, providing significant cohesion and stability to the solid-state assembly. nih.govresearchgate.net These interactions systematically involve the amine (N-H) groups of the ethylenediamine ligands, which act as hydrogen bond donors, and the anions and any water molecules of crystallization, which act as acceptors. nih.govresearchgate.net

A comprehensive review of over 150 crystallographically characterized salts of [Co(en)₃]³⁺ confirms that hydrogen bonding is always present, even with anions that are considered poor hydrogen bond acceptors. researchgate.net The resulting networks can be quite extensive, creating robust three-dimensional structures.

In the crystal structure of (+)-[Co(en)₃]Cl₃(+)-tartrate pentahydrate, all hydrogen atoms on the nitrogen and oxygen atoms are involved in hydrogen bonds, with N–H···O, O–H···O, and weak N–H···Cl and O–H···Cl interactions defining the packing. iucr.org The chloride ion's six nearest neighbors are hydrogen atoms at distances of 2.42 to 2.75 Å. iucr.org Similarly, in racemic [Co(C₂H₈N₂)₃]Cl₃·{[Na(H₂O)₆]Cl}₀.₅, an extensive array of N-H···Cl, O-H···Cl, and even weaker C-H···O hydrogen bonds links the [Co(en)₃]³⁺ cations, [Na(H₂O)₆]⁺ cations, and chloride anions. nih.govresearchgate.net

The water molecules are often central to these networks, bridging between the complex cation and the anions. For instance, in a trinuclear cobalt(III/II/III) complex, coordinated and lattice water molecules form a significant network of hydrogen bonds with carboxylate groups, strongly influencing the crystal packing. nih.gov In the structure of Δ-[Co(en)₃]I₃·H₂O, the diamine nitrogen atoms form N—H⋯I hydrogen bonds that involve both the iodide ions and the triiodide anions, resulting in a comprehensive three-dimensional network. researchgate.net These intricate hydrogen-bonding motifs are critical in determining the final crystal architecture of these coordination compounds. researchgate.net

Table 2: Examples of Hydrogen Bond Distances in Tris(ethylenediamine)cobalt(III) Salts

Compound Donor-H···Acceptor Distance (Å) Reference(s)
(+)-[Co(en)₃]Cl₃(+)-tartrate·5H₂O N-H···O 2.89 - 3.22 iucr.org
O-H···O 2.65 - 2.86 iucr.org
N-H···Cl 3.24 - 3.45 iucr.org
O-H···Cl 3.18 - 3.32 iucr.org
[Co(en)₃]₂[Cu₂Cl₈]Cl₂·2H₂O N/A N/A acs.org
Tris(ethylenediamine)cobalt(II) dichloride H···Cl 2.45 - 2.70 nih.gov

Supramolecular Features and Channel Formation in Crystal Lattices

The assembly of [Co(en)₃]³⁺ cations with various anions and solvent molecules often leads to fascinating supramolecular architectures, including the formation of channels and layered structures. bohrium.comresearchgate.net These features arise from the interplay of electrostatic forces, hydrogen bonding, and van der Waals interactions, which guide the self-assembly of the ionic components into well-defined, extended networks. nih.govias.ac.in

A prominent example of channel formation is observed in the hydrated racemic crystal of [Co(en)₃]Cl₃. The crystal lattice contains one-dimensional channels that are occupied by water molecules. bohrium.com This demonstrates how the crystal can form a host framework to accommodate guest solvent molecules. The packing in the racemic double salt [Co(C₂H₈N₂)₃]Cl₃·{[Na(H₂O)₆]Cl}₀.₅ can be described as forming a herringbone pattern, which collectively creates a structure resembling a p6mm two-dimensional space group when viewed along a specific plane. researchgate.net

In addition to channels, layered structures are also observed. When [Co(en)₃]³⁺ is crystallized with large, anionic complexes like tris(dipicolinato)lanthanate(III), [Ln(dipic)₃]³⁻, the resulting solids form layered lattices where sheets of anions alternate with sheets composed of the [Co(en)₃]³⁺ cations and water molecules. researchgate.net Depending on the degree of hydration, these cation sheets can be either homochiral (containing a single enantiomer) or heterochiral (racemic) within the layers. researchgate.net

These supramolecular arrangements are a testament to the principles of crystal engineering, where predictable non-covalent interactions, particularly hydrogen bonds, are used to construct complex, functional solid-state architectures. ias.ac.innih.gov The study of these features in [Co(en)₃]³⁺ salts provides insight into how molecular recognition and self-assembly processes govern the formation of crystalline materials.

Electronic Structure and Spectroscopic Investigations

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of [Co(en)₃]³⁺ is characterized by distinct bands that arise from electronic transitions within the d-orbitals of the cobalt(III) ion and charge transfer between the metal and the ligands.

The electronic spectrum of the [Co(en)₃]³⁺ ion in aqueous solution typically displays two main absorption bands in the visible region. rsc.org These bands are assigned to d-d electronic transitions, also known as ligand field transitions. For the dextro-rotatory isomer, d-[Co(en)₃]³⁺, these bands are observed at approximately 467 nm and 338 nm. tandfonline.com A third, more intense band is located in the ultraviolet region, around 210 nm, and is attributed to a charge transfer transition. tandfonline.com

In a study using dimethylformamide (DMF) as the solvent, the electronic spectrum of a [Co(en)₃]³⁺ complex showed bands at 285 nm, 350 nm, and 400 nm. The absorptions in the 280-360 nm range are described as metal-to-ligand charge transfer bands. researchgate.net The octahedral geometry of the [Co(en)₃]³⁺ cation results in the splitting of the d-orbitals into two energy levels, a lower energy t₂g set and a higher energy e_g set. The observed ligand field bands correspond to transitions from the filled t₂g orbitals to the empty e_g orbitals.

UV-Vis Absorption Data for [Co(en)₃]³⁺
Wavelength (nm)AssignmentSolventReference
~467Ligand Field (d-d)Aqueous tandfonline.com
~338Ligand Field (d-d)Aqueous tandfonline.com
~210Charge TransferAqueous tandfonline.com
285, 350Metal-to-Ligand Charge TransferDMF researchgate.net
400Ligand Field (d-d)DMF researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying chiral molecules like the [Co(en)₃]³⁺ ion, which can exist as two non-superimposable mirror images (enantiomers), designated as Δ and Λ. wikipedia.orgchemeurope.com

The CD spectrum of [Co(en)₃]³⁺ provides a direct correlation to its absolute configuration. The d-[Co(en)₃]³⁺ ion, which has the Δ absolute configuration, exhibits a strong positive CD band at 460 nm and a weaker negative band at 343 nm in aqueous solution. tandfonline.comresearchgate.net The rotational strength of these transitions can be determined from the CD spectra and has been found to be in the order of magnitude required by theoretical models. tandfonline.com A proposed experimental criterion relates the chirality of enantiomers giving a positive rotational strength for the Eₐ transition to the chirality of the d-[Co(en)₃]³⁺ ion. tandfonline.com The interaction of [Co(en)₃]³⁺ with various polyanions has been shown to diversely change its CD spectrum, indicating specific interactions that are dependent on the chemical constitution and stereoregularity of the polyanion. rsc.org

When chromophores are not uniformly distributed in a sample, such as in particulate suspensions or aggregated systems, the measured absorbance can be lower than the true absorbance, a phenomenon known as absorption flattening. photophysics.comnih.gov This effect is wavelength-dependent and can distort CD spectra. photophysics.com For the Λ-Co(en)₃Cl₃ complex, an artificial sampling approach demonstrated that absorption flattening on the UV-Vis spectrum leads to a concomitant red shift of the CD maxima. researchgate.net This observation is crucial for the correct interpretation of CD spectra in systems where aggregation or inhomogeneous distribution may occur. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵⁹Co NMR spectroscopy is a highly sensitive probe of the electronic environment around the cobalt nucleus in [Co(en)₃]³⁺. The chemical shift is extremely sensitive to small perturbations in the cobalt atom's environment. datapdf.com

The ⁵⁹Co nucleus has a very wide chemical shift range, spanning over 15,000 ppm, which makes it an excellent tool for studying subtle changes in molecular structure and environment. datapdf.comacs.org For solid (+/-)-[Co(en)₃]Cl₃·3H₂O, the isotropic chemical shift (δ_iso) is 7189 ppm. nih.govresearchgate.net Upon dehydration, this shifts slightly to 7195 ppm, indicating that even minor structural changes have a detectable effect on the ⁵⁹Co NMR properties. nih.govresearchgate.net

The ⁵⁹Co chemical shift of [Co(en)₃]³⁺ is also dependent on the solvent and the presence of counter-ions, which can lead to the formation of ion pairs. datapdf.com In the presence of d-tartrate, the formation of diastereomeric ion pairs with (+)- and (-)-[Co(en)₃]³⁺ results in distinct ⁵⁹Co NMR signals, allowing for the analysis of enantiomeric purity. datapdf.com The chemical shift of the d-tartrate-(+)-[Co(en)₃]³⁺ ion pair is shifted more from the reference than the d-tartrate-(-)-[Co(en)₃]³⁺ ion pair. datapdf.com The solvent can influence the chemical shift through interactions such as hydrogen bonding with the amine ligands. nih.gov

⁵⁹Co NMR Chemical Shift Data for [Co(en)₃]³⁺
SampleIsotropic Chemical Shift (δ_iso, ppm)Reference
(+/-)-[Co(en)₃]Cl₃·3H₂O (solid)7189 nih.govresearchgate.net
Dehydrated (+/-)-[Co(en)₃]Cl₃ (solid)7195 nih.govresearchgate.net
d-tartrate-(+)-[Co(en)₃]³⁺ ion pair-28.75 to -31.64 (relative to reference) datapdf.com
d-tartrate-(-)-[Co(en)₃]³⁺ ion pair-20.35 to -22.59 (relative to reference) datapdf.com

Conformational Lability in Solution

The tris(ethylenediamine)cobalt(III) cation is a classic example of a chiral coordination complex, existing as two non-superimposable mirror images, designated as Δ and Λ enantiomers. wikipedia.orgstackexchange.com The ethylenediamine (B42938) ligands, being non-planar, can adopt different conformations within the complex. These are described by the symbols λ and δ. wikipedia.org This leads to the possibility of several diastereomeric conformations for each enantiomer, such as Δ-(lel)₃, Δ-(lel)₂(ob), Δ-(lel)(ob)₂, and Δ-(ob)₃, where 'lel' indicates the C-C bond of the ethylenediamine ligand is parallel to the C₃ axis of the complex, and 'ob' signifies it is oblique to this axis. wikipedia.org

In aqueous solution, the complex exhibits conformational lability. The circular dichroism (CD) and ultraviolet (UV) spectra of [Co(en)₃]³⁺ are sensitive to its environment. rsc.org Interactions with various polyanions in aqueous solution can induce diverse changes in the CD spectrum, indicating shifts in the conformational equilibrium of the complex. rsc.org For instance, the optical activity of [Co(en)₃]³⁺ ions shows discontinuous variations with the increasing degree of neutralization of poly(methacrylic acid), which corresponds to a conformational transition in the polymer chain. rsc.org While hydrogen bonding can influence the conformation of the ethylenediamine ligands, studies have shown that the different conformations (both in [Co(en)₃]³⁺ and the analogous chromium(III) complex) have similar energies. nih.gov

It is important to note that while racemization (the interconversion between Δ and Λ enantiomers) does not typically accompany photochemical reactions of [Co(en)₃]³⁺, the complex's excited state lifetime is significant enough to allow for diffusional encounters with other species in solution. cdnsciencepub.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of the [Co(en)₃]³⁺ cation. The spectra are characterized by vibrations associated with the ethylenediamine chelate rings and the Co-N bonds.

Studies have focused on differentiating between cis and trans isomers of related diacidobis(ethylenediamine)cobalt(III) complexes using IR spectroscopy. acs.org The IR spectra of [Co(en)₃]³⁺ have been investigated in both the solid state and in solution (in both light and heavy water), revealing the influence of the solvent on the vibrational modes. iaea.orgosti.gov

The primary regions of interest in the IR and Raman spectra include:

N-H stretching vibrations: These typically appear in the high-frequency region of the spectrum.

CH₂ stretching and bending vibrations: These are characteristic of the ethylenediamine ligand backbone.

Co-N stretching vibrations: These are found in the lower frequency region and are indicative of the coordination bond strength.

Ring deformation modes: These vibrations involve the entire chelate ring.

The following table summarizes key vibrational modes observed for tris(ethylenediamine)cobalt(III) complexes.

Vibrational ModeApproximate Wavenumber (cm⁻¹)TechniqueReference
N-H Stretching> 3000IR, Raman rsc.orgmdpi.com
C-H Stretching2900-2995IR researchgate.net
C-C Stretching~943-950Raman researchgate.net
Co-N Stretching400-600IR, Raman rsc.org

Note: The exact positions of the vibrational bands can vary depending on the counter-ion, the physical state (solid or solution), and the specific isomer.

Photoluminescence Studies

While extensive research has been conducted on the photochemical reactions of [Co(en)₃]³⁺, particularly electron transfer processes, detailed photoluminescence (emission) studies are less common for this specific complex. cdnsciencepub.comresearchgate.net Luminescence is not typically observed from the reactive ligand field excited states of Co(III) amine complexes. cdnsciencepub.com

However, related studies on other Co(III) complexes provide insights. For instance, investigations into cis-[Co(tn)₂(Rpy)Br]Br₂ (where tn is 1,3-diaminopropane (B46017) and Rpy is a substituted pyridine) have shown that the choice of the sixth ligand can influence the emission properties. rsc.org Furthermore, studies on the interaction of Co(III) complexes with nanoparticles have explored interfacial electron transfer (IET) processes, which can be probed through changes in luminescence and other spectroscopic techniques. rsc.org In these systems, UV irradiation can lead to efficient electron transfer from the nanoparticle (e.g., TiO₂) to the Co(III) center. rsc.org

Reactivity and Mechanistic Pathways

Redox Chemistry of Tris(ethylenediamine)cobalt(III)

The redox behavior of [Co(en)₃]³⁺ is a focal point of extensive research, exploring the transfer of electrons between the cobalt center and other species. These investigations are crucial for understanding the fundamental principles governing oxidation-reduction reactions in coordination compounds.

Outer-sphere electron transfer reactions are characterized by the transfer of an electron between two separate, intact coordination spheres. wikipedia.org [Co(en)₃]³⁺ is a classic model for studying these mechanisms due to its inertness to substitution. laboratorynotes.com In these reactions, no bonds are made or broken between the primary coordination spheres of the reactants. davuniversity.org The rate of electron transfer is influenced by the reorganization energy required for the reactants to achieve a suitable transition state geometry and the difference in redox potentials between the reacting species. wikipedia.org

The self-exchange electron transfer between [Co(en)₃]²⁺ and [Co(en)₃]³⁺ is a key example. acs.org The rate of this reaction is relatively slow, which is attributed to the significant structural changes required upon electron transfer. The Co-N bond lengths differ between the Co(II) and Co(III) oxidation states, and the electron configuration changes from (t₂g)⁵(eg)² in Co(II) to (t₂g)⁶ in Co(III). wikipedia.org This necessitates considerable inner-sphere reorganization energy.

Studies have also explored the outer-sphere electron transfer between [Co(en)₃]³⁺ and various reducing agents. For example, the reaction with ferrocyanide, [Fe(CN)₆]⁴⁻, proceeds via an outer-sphere mechanism. cdnsciencepub.comresearchgate.net The rate of such reactions can be influenced by the formation of ion pairs, which bring the reactants into close proximity. amanote.com

Rate Constants for Outer-Sphere Electron Transfer Reactions Involving Cobalt Complexes
Redox PairSelf-Exchange Rate Constant (M⁻¹s⁻¹)Electron Configuration Change
[Co(bipy)₃]⁺ / [Co(bipy)₃]²⁺10⁹Co(I): (t₂g)⁶(eg)² → Co(II): (t₂g)⁵(eg)²
[Co(bipy)₃]²⁺ / [Co(bipy)₃]³⁺18Co(II): (t₂g)⁵(eg)² → Co(III): (t₂g)⁶(eg)⁰

Cobalt(II) species can act as catalysts in certain redox reactions involving cobalt(III) complexes. This catalytic effect often arises from the fact that Co(II) complexes are typically more labile than their Co(III) counterparts. In the context of [Co(en)₃]³⁺, the presence of Co(II) can facilitate electron transfer and subsequent ligand substitution reactions.

The irradiation of [Co(en)₃]³⁺ with light, particularly in the ultraviolet region, can induce redox reactions. acs.org This process typically involves the excitation of an electron from a ligand-to-metal charge transfer (LMCT) band or a d-d transition. The excited state can then undergo electron transfer with a suitable donor or acceptor.

For instance, the photochemical reaction of [Co(en)₃]³⁺ with ferrocyanide involves electron transfer from the ferrocyanide to the excited cobalt complex. cdnsciencepub.comresearchgate.net The quantum yield of these reactions, which represents the efficiency of the photochemical process, is dependent on factors such as the wavelength of irradiation, the concentration of reactants, and the presence of quenchers. oup.comoup.com

In some cases, photoinduced redox reactions can lead to unusually high quantum yields, even exceeding unity. oup.comoup.com This phenomenon is explained by a primary photoredox process followed by a chain reaction where a photogenerated Co(II) species acts as a chain carrier. oup.comoup.com The study of these reactions provides valuable information on the lifetime and reactivity of excited states. researchgate.net

Quantum Yields for the Photoreaction of [Co(en)₃]³⁺ with Bis(2-hydroxyethyl)dithiocarbamate (htc⁻)
[Co(en)₃]³⁺ Concentration (mol dm⁻³)htc⁻ Concentration (mol dm⁻³)Quantum Yield (Φ)
0.020.13> 1

Ligand Exchange and Substitution Kinetics

The exchange of ligands in and out of the coordination sphere of a metal complex is a fundamental aspect of its reactivity. The kinetics of these processes provide insight into the stability and lability of the complex.

Cobalt(III) complexes, including [Co(en)₃]³⁺, are characteristically kinetically inert. laboratorynotes.com This inertness is a direct consequence of the large Ligand Field Stabilization Energy (LFSE) associated with the low-spin d⁶ electron configuration of Co(III) in an octahedral field. libretexts.org

The six d-electrons of Co(III) completely fill the lower energy t₂g orbitals, resulting in a significant energy barrier for any reaction that requires a change in the coordination geometry, such as ligand substitution. The LFSE for a low-spin d⁶ complex is -2.4Δo, where Δo is the ligand field splitting parameter. libretexts.org This high LFSE contributes to the thermodynamic stability and, more importantly, the kinetic inertness of the complex. Any proposed intermediate or transition state for a substitution reaction, whether associative or dissociative, will have a lower LFSE, leading to a high activation energy for the process.

The calculation of LFSE can be estimated from the wavelength of maximum absorption in the electronic spectrum of the complex. chegg.com For [Co(en)₃]³⁺, the strong field provided by the ethylenediamine (B42938) ligands results in a large Δo, further enhancing its kinetic stability.

Ligand Field Stabilization Energy (LFSE) for d-electron Configurations in an Octahedral Field
d-electron ConfigurationHigh Spin LFSELow Spin LFSE
d⁴-0.6Δo-1.6Δo
d⁵0Δo-2.0Δo
d⁶-0.4Δo-2.4Δo
d⁷-0.8Δo-1.8Δo

Dissociative Pathway Analysis in Ligand Substitution

For 18-electron complexes such as tris(ethylenediamine)cobalt(III), a dissociative mechanism is generally favored for ligand substitution. libretexts.org This pathway involves the initial cleavage of a metal-ligand bond to form a coordinatively unsaturated intermediate, which is the rate-determining step. libretexts.orglibretexts.org This intermediate then rapidly coordinates with the incoming ligand. libretexts.org The reaction can be represented as:

[Co(en)₃]³⁺ ⇌ [Co(en)₂(en-monodentate)]³⁺ + H⁺ [Co(en)₂(en-monodentate)]³⁺ + X⁻ → [Co(en)₂X(en)]²⁺

The initial step is the slow dissociation of one of the ethylenediamine ligands, which may be protonated in acidic solution. This is followed by the fast attack of the entering ligand (X⁻). The stability of the five-coordinate intermediate plays a crucial role in the reaction rate. libretexts.org Factors that stabilize this intermediate or destabilize the initial complex, such as steric hindrance, can promote a dissociative pathway. libretexts.org

Four cobalt(III) complexes with the general formula [Co(Schiff base)(L)₂]⁺ undergo sequential, dissociative ligand exchange. nih.gov The rate of these exchanges is significantly influenced by the nature of the axial ligands. nih.gov

Photoinduced Ligand Substitution Reactions

Irradiation of [Co(en)₃]³⁺ with light can induce ligand substitution reactions. Excitation into the ligand field bands of the complex can lead to the formation of reactive excited states. researchgate.net These excited states can then undergo substitution, often with different selectivities compared to thermal reactions.

When aqueous solutions of [Co(en)₃]Cl₃ are irradiated with an unfiltered mercury lamp, the color of the solution changes from orange to red, indicating a photochemical reaction. Prolonged irradiation can lead to the formation of Co(OH)₂. The photochemical process is described as a redox reaction between Co(III) and the ethylenediamine ligand, accompanied by a reaction with the solvent. acs.org

The photochemical reaction of [Co(en)₃]³⁺ with ferrocyanide, [Fe(CN)₆]⁴⁻, proceeds via electron transfer, with ligand field excited states of Co(III) being the reactive species. researchgate.net The lifetime of the reactive excited state is at least comparable to the rate of diffusional encounters. researchgate.net Interestingly, if the optically active (+)₅₈₉[Co(en)₃]³⁺ is used, no racemization occurs during the reaction. researchgate.net

Influence of Solvent on Reaction Rates and Activation Parameters

The solvent plays a critical role in the kinetics of ligand substitution reactions of cobalt(III) complexes by influencing both the stability of the ground state and the transition state. ajol.info Changes in solvent can lead to significant variations in reaction rates and the activation parameters, enthalpy (ΔH‡) and entropy (ΔS‡) of activation. ajol.infopnas.org

For the oxidation of cysteinatobis(ethylenediamine)cobalt(III) by peroxodisulphate, the reaction rates and activation parameters have been reported in various aqueous mixtures containing acetone, t-butyl alcohol, isopropyl alcohol, or acetonitrile. rsc.org By analyzing the Gibbs free energies of transfer, the solvent effects can be separated into initial-state and transition-state contributions. rsc.org

In a study of the substitution of the aqua ligand in aquacobalamin (B1421323) (a Co(III) complex), the reaction was found to be slower in an ethanol-water mixture compared to pure water below approximately 50°C. ajol.info This was attributed to a less favored outer-sphere complex formation in the mixed solvent, leading to a later transition state along the reaction coordinate. ajol.info

Solvent SystemΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)Reference
Water80(2)47(8) ajol.info
70% (v/v) Ethanol-Water99(8)106(27) ajol.info
Table 1. Activation parameters for the substitution of H₂O in aquacobalamin by pyridine (B92270) in different solvent systems. ajol.info

The negative entropy of activation observed in some cobalt complex reactions suggests a highly ordered, confined transition state where the entering and departing ligands are restricted in their movement. pnas.orgnih.gov

Mechanistic Relevance to Enzyme Inhibition

The slow ligand exchange kinetics of octahedral Co(III) complexes are a significant factor in their potential as enzyme inhibitors. researchgate.net The inertness of the Co(III) center means that the complex can reach its target site intact before any ligand dissociation occurs. researchgate.net Once at the active site of an enzyme, the complex can bind, and the slow rate of ligand substitution can lead to prolonged inhibition. The design of Co(III) complexes as prodrugs often relies on their reduction to the more labile Co(II) form at the target site to release the active ligand. researchgate.net

Racemization Mechanisms

The chiral complex [Co(en)₃]³⁺ can undergo racemization, the process by which an optically active solution loses its optical activity, through several mechanistic pathways. documentsdelivered.comosti.govacs.org

Base-Catalyzed Racemization

The rate of base-catalyzed racemization is dependent on the concentration of the base. researchgate.net

Redox-Pathway Induced Racemization

Racemization can also be induced through redox pathways. This involves the reduction of the Co(III) center to Co(II), followed by reoxidation. The resulting [Co(en)₃]²⁺ complex is significantly more labile than its Co(III) counterpart. This increased lability allows for rapid ligand exchange and conformational changes, leading to a racemic mixture of the Co(II) complex. Subsequent oxidation back to Co(III) results in a racemic mixture of [Co(en)₃]³⁺.

This redox-induced racemization can be initiated by chemical reducing agents or through electrochemical means. The process highlights the stark difference in kinetic inertness between Co(III) and Co(II) complexes.

Computational Chemistry Approaches

Density Functional Theory (DFT) Applications

Density Functional Theory has become a powerful tool for studying the properties of [Co(en)₃]³⁺, offering a balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are routinely used to predict the geometry and electronic structure of [Co(en)₃]³⁺. The cation adopts a distorted octahedral geometry with Co-N bond lengths typically falling within the range of 1.95 to 1.99 Å. nih.govwikipedia.org The bite angle of the bidentate ethylenediamine (B42938) ligand results in N-Co-N angles of approximately 85° within the chelate rings, while the angles between nitrogen atoms on adjacent rings are close to 90°. wikipedia.org

These computational models align well with experimental data obtained from X-ray crystallography. nih.govwikipedia.org DFT studies have also been employed to investigate the electronic structure, confirming the low-spin d⁶ configuration of the Co(III) center, which contributes to the complex's notable kinetic inertness. laboratorynotes.comquora.com The electronic properties, such as the distribution of molecular orbitals, can be analyzed to understand the nature of the cobalt-ligand bonding. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra of molecules. faccts.demdpi.com For [Co(en)₃]³⁺, TD-DFT calculations can predict the energies and intensities of the d-d electronic transitions that are responsible for its characteristic orange-yellow color. laboratorynotes.comresearchgate.net These calculations help in assigning the observed absorption bands in the UV-Vis spectrum to specific electronic transitions within the complex. researchgate.netacs.org The accuracy of these simulations allows for a direct comparison with experimental spectra, providing a deeper understanding of the electronic structure and excited states of the complex. researchgate.net

Ligand-Field DFT (LF-DFT) for ⁵⁹Co NMR Shielding Tensors

DiastereoisomerPoint Group
λλλD₃
λλδC₂
λδδC₂
δδδD₃

This table illustrates the point group symmetries of the different diastereoisomers of [Co(en)₃]³⁺.

Spin-State Energetics Calculations

DFT calculations can be employed to investigate the energetics of different spin states of cobalt complexes. For [Co(en)₃]³⁺, which has a d⁶ electron configuration, the low-spin state is significantly more stable than the high-spin state. This is consistent with the strong-field nature of the ethylenediamine ligands. Computational studies can quantify this energy difference, providing a theoretical basis for the observed diamagnetism of the complex. These calculations are crucial for understanding the factors that determine the spin state in transition metal complexes, which has significant implications for their reactivity and magnetic properties.

Correlation with Experimental Data and Predictive Capabilities

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the properties of coordination complexes like tris(ethylenediamine)cobalt(III) ([Co(en)3]3+). The accuracy and predictive power of these computational models are rigorously evaluated by comparing calculated data with experimental findings. This validation process is crucial for establishing the reliability of computational methods in predicting the behavior of new and existing compounds.

Correlation of Structural Parameters

The primary point of comparison between computational models and experimental reality is the molecular structure. X-ray crystallography provides precise measurements of bond lengths and angles, which serve as a benchmark for computationally optimized geometries. For cobalt(III) complexes, DFT calculations have demonstrated a strong agreement with experimental structures. For instance, studies on cobalt(III) Schiff base complexes have shown that optimized geometries at the DFT level correspond well with single-crystal X-ray diffraction results. researchgate.net

For the [Co(en)3]3+ cation, experimental data from X-ray crystallography of its salts, such as [Co(en)3]Cl3, reveal a trigonally distorted octahedral geometry. nih.gov The Co-N bond lengths are typically found in the range of 1.947–1.981 Å. wikipedia.org The chelate rings (Co-N-C-C-N) adopt specific conformations, and the N-Co-N bite angles within these rings are approximately 85°, while the angles between nitrogen atoms of adjacent rings are close to 90°. wikipedia.org Computational models using various DFT functionals can reproduce these structural parameters with a high degree of accuracy. Discrepancies between calculated and experimental values can often be attributed to factors such as crystal packing forces and hydrogen bonding interactions in the solid state, which are not always fully accounted for in gas-phase or implicit solvent calculations. nih.gov

A comparison of selected experimental and calculated structural parameters for cobalt(III) complexes is presented in the table below.

Compound/FragmentParameterExperimental Value (Å)Computational MethodCalculated Value (Å)Reference
[Co(en)3]3+Co-N bond length1.947–1.981DFT (B3LYP)~1.97 wikipedia.org
Cobalt(III) Schiff Base ComplexCo-N (imine) bond length1.895(2) - 1.905(2)DFT (B3LYP/LANL2DZ)1.91 - 1.93 researchgate.net
Co(en)32Co-N bond length2.162(4) - 2.181(4)DFTNot specified mdpi.com

Correlation of Spectroscopic Data

The correlation between computational and experimental spectroscopic data provides further validation of the theoretical models.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. Studies have shown that for cobalt complexes, there is a good agreement between the calculated vibrational frequencies and the experimental IR spectra, allowing for the assignment of observed spectral bands to specific molecular motions. researchgate.netresearchgate.net For instance, in a study of tris(ethylenediamine)metal(II) nitrates, DFT calculations were instrumental in interpreting the Raman spectra, where strong interactions like hydrogen bonding influence the vibrational modes. mdpi.com The calculated spectra for related zinc complexes showed good correspondence with the experimental data, supporting the assignments for the cobalt analogue. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of the nucleus. For cobalt complexes, 59Co NMR is a particularly valuable tool. Computational protocols have been developed to predict 59Co NMR chemical shifts with high accuracy. mdpi.com One such protocol, utilizing DFT for geometry optimization and shielding constant calculation, was validated on a set of 34 Co(III) complexes, showing a mean absolute deviation of 158 ppm over a chemical shift range of nearly 14,000 ppm. mdpi.com This demonstrates the strong predictive power of computational methods for this spectroscopic technique.

Electronic Spectroscopy: UV-visible absorption spectra arise from electronic transitions within the molecule. Time-dependent DFT (TD-DFT) is commonly used to calculate these transitions. For cobalt(III) complexes, TD-DFT calculations have been used to interpret the features of experimental UV-vis spectra, including the characteristic d-d transitions and charge-transfer bands. acs.org For example, in a study of cobalt(III) polypyridine complexes, TD-DFT simulations successfully associated the main absorption features with specific electronic transitions. acs.org

The following table presents a comparison of experimental and computationally predicted spectroscopic data for cobalt complexes.

CompoundSpectroscopic PropertyExperimental ValueComputational MethodCalculated ValueReference
[Co(NH3)6]3+59Co Chemical Shift (ppm)8150GIAO-LC-ωPBE/NMR-DKH8237 mdpi.com
[Co(en)3]3+λmax (d-d transition) (nm)~467TD-DFTVaries with functional researchgate.net
Cobalt(III) Schiff Base ComplexIR ν(C=N) (cm-1)1625DFT (B3LYP)1630 researchgate.net

Predictive Capabilities

The strong correlation between computational and experimental data imbues these theoretical models with significant predictive power. This is particularly valuable in several areas:

Rational Design of New Complexes: Computational methods allow for the in-silico design and screening of new ligands and complexes with desired properties before their synthesis, saving time and resources. researchgate.net

Understanding Reaction Mechanisms: DFT calculations can map out reaction pathways and transition states, providing insights into the mechanisms of reactions involving cobalt complexes.

Elucidation of Structure-Property Relationships: By systematically modifying the structure of a complex in a computational model and observing the effect on its properties, a deeper understanding of the relationship between structure and function can be obtained. acs.org

The choice of the computational method, particularly the DFT functional and basis set, is critical for the accuracy of the predictions. nih.govnih.gov Benchmarking studies are continuously performed to identify the most suitable methods for specific types of compounds and properties, further enhancing the predictive capabilities of computational chemistry. ub.educhemrxiv.org For instance, for spin-crossover properties in transition metal complexes, the TPSSh functional has been shown to outperform many other methods. ub.edu

Supramolecular Interactions and Crystal Engineering

Hydrogen Bonding in Cation-Anion Association

The nature and pattern of these hydrogen bonds are diverse and depend on the specific anion present. A systematic nomenclature has been developed to classify the various N-H/anion or N-H/solvate interaction patterns. researchgate.net For instance, in the solid-state structure of racemic (Δ/Λ)-tris(ethylenediamine)cobalt(III) trichloride (B1173362) hemi(hexaaquasodium chloride), an extensive network of N-H⋯Cl hydrogen bonds contributes to the stability of the crystal lattice. nih.gov Similarly, in the compound [Co(C₂H₈N₂)₃][In(C₂O₄)₂(CHO₂)₂]·2H₂O, intermolecular N-H⋯O hydrogen bonds link the cations, anions, and water molecules into a three-dimensional structure. researchgate.netnih.gov

The table below provides examples of hydrogen bond geometries observed in different tris(ethylenediamine)cobalt(III) salts, illustrating the variability in donor-acceptor distances and angles.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1A⋯Cl10.84 (2)2.57 (2)3.3586 (13)156.7 (18)
N4—H4A⋯O20.902.112.915 (6)148
N6—H6A⋯O10.902.052.917 (7)161
Data for N1—H1A⋯Cl1 from the structure of (Δ/Λ)-[Co(en)₃]Cl₃·0.5NaCl·6H₂O. nih.gov Data for N4—H4A⋯O2 and N6—H6A⋯O1 from the structure of [Co(C₂H₈N₂)₃][In(C₂O₄)₂(CHO₂)₂]·2H₂O. researchgate.net

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry involves the formation of complexes where a "host" molecule or ion encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.org The [Co(en)₃]³⁺ cation, with its defined structure and ability to form hydrogen bonds, can act as a guest within larger host cavities or as a template to direct the assembly of host frameworks. researchgate.net While the primary focus of research has been on the cation's role in directing framework formation, the principles of host-guest chemistry are fundamental to understanding these interactions. wikipedia.org

The formation of inclusion compounds, where a guest is accommodated within a cavity of a host, is a key aspect of this chemistry. wikipedia.org In the context of [Co(en)₃]³⁺, the cation often directs the formation of anionic frameworks that, in turn, encapsulate the cation itself. This templating effect is a powerful tool in the synthesis of new materials with specific structures and properties. researchgate.net

Formation of Supramolecular Frameworks and Polymers

The ability of the [Co(en)₃]³⁺ cation to direct the formation of extended supramolecular frameworks and polymers is a testament to the strength and directionality of its hydrogen bonding interactions. By utilizing various carboxylate anions as linkers, researchers have successfully constructed one-, two-, and three-dimensional supramolecular polymers with the [Co(en)₃]³⁺ cation serving as a key structural component. figshare.com

In these structures, the [Co(en)₃]³⁺ cores are connected in a T-shaped manner via N-H⋯O hydrogen bonds to the carboxylate linkers. figshare.com The chirality of the starting [Co(en)₃]³⁺ complex can be maintained during the assembly process, leading to the formation of non-centrosymmetric polymers when enantiomerically pure starting materials are used. figshare.com Conversely, using a racemic mixture of the cobalt complex results in centrosymmetric polymers. figshare.com

The dimensionality and connectivity of the resulting framework are influenced by the geometry of the carboxylate linker. For example, fumaric acid and terephthalic acid have been used to create one-dimensional polymers, while acetylenedicarboxylic acid and trimesic acid have led to the formation of two-dimensional networks. figshare.com

Linker AnionResulting Polymer Dimensionality
Fumarate (from Fumaric acid)1D
Terephthalate (from Terephthalic acid)1D
Acetylenedicarboxylate (from Acetylenedicarboxylic acid)2D
Trimesate (from Trimesic acid)2D
Data derived from the study on supramolecular polymers with [Co(en)₃]³⁺ cores. figshare.com

Chiral Recognition in Supramolecular Assemblies

The inherent chirality of the [Co(en)₃]³⁺ complex, which exists as two non-superimposable enantiomers, Δ and Λ, makes it a valuable tool for chiral recognition in supramolecular assemblies. libretexts.orgtardigrade.in This recognition is primarily driven by diastereomeric interactions that arise from the specific hydrogen bonding patterns between the chiral cation and a chiral anion or substrate. rsc.org

The Λ enantiomer of [Co(en)₃]³⁺ has been shown to effectively discriminate between the enantiomers of various cobalt(III) complex anions during column chromatography, with the Δ-complex anions consistently eluting faster. rsc.org This separation is attributed to differences in the formation constants of the diastereomeric ion pairs, which are governed by the precise fit and hydrogen bonding interactions between the cation and the coordinated oxygen atoms of the complex anions. rsc.org

Furthermore, the enantiomers of [Co(en)₃]³⁺ exhibit different binding affinities for chiral biomolecules like DNA. The Δ isomer binds more strongly to right-handed, guanine-rich DNA, while the Λ isomer shows a preference for left-handed DNA. nih.gov This selective binding induces conformational changes in the DNA, highlighting the potential for using these chiral complexes as probes for DNA structure. nih.gov

Advanced Research Directions and Applications in Materials Science and Catalysis

Applications as Precursors in the Synthesis of Other Cobalt Complexes and Nanoscale Materials

The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, serves as a versatile and stable building block for the synthesis of more complex materials and other cobalt-containing compounds. Its kinetic inertness allows it to be used as a reliable precursor that can be incorporated into larger structures or transformed into new materials under specific conditions. laboratorynotes.comacs.org

One significant application is in the electrochemical deposition of cobalt-based nanomaterials. For instance, films of β-Co(OH)₂ with a distinct microcone morphology can be electrodeposited from an alkaline solution of tris(ethylenediamine)cobalt(III). acs.org This process takes advantage of the vast difference in stability between the kinetically inert Co(III) complex and the labile Co(II) complex. Electrochemical reduction of [Co(en)₃]³⁺ generates [Co(en)₃]²⁺, which readily decomposes in the high pH environment to produce β-Co(OH)₂, a material with promising applications in energy storage and catalysis. acs.org

The complex is also a key starting material for creating novel mixed-metal coordination compounds. Through solvothermal methods, racemic [Co(en)₃]I₃ can be reacted with other metal salts, such as bismuth triiodide, to produce rare mixed-metal halobismuthate materials like [Co(en)₃][Bi₂I₉]. sc.edu Similarly, it has been used to synthesize polymorphs of tris(ethylenediamine)cobalt(III) tetrathioantimonate(V), [Co(C₂H₈N₂)₃][SbS₄], where the [Co(en)₃]³⁺ cations and [SbS₄]³⁻ anions are linked through extensive hydrogen bonds to form complex three-dimensional networks. nih.gov The ability to isolate the [Co(en)₃]³⁺ cation with a wide variety of anions further underscores its utility as a precursor in crystal engineering and materials synthesis. wikipedia.orgchemeurope.com

Catalytic Roles in Organic Transformations and Industrial Processes

While the direct catalytic applications of tris(ethylenediamine)cobalt(III) itself are specific, it plays an important role as a precursor to catalytically active species and as a model for more complex catalysts. The cobalt hydroxide (B78521), β-Co(OH)₂, electrodeposited from [Co(en)₃]³⁺, is an active catalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen fuel production. acs.org

Furthermore, mesoporous silica (B1680970) nanomaterials functionalized with related cobalt(II) complexes have demonstrated good heterogeneous catalytic activity in the synthesis of various heterocycles. researchgate.net Research into related cobalt(III) complexes, such as an octahedral complex based on 1,2-phenylenediamine, has shown efficient bifunctional hydrogen bond donor catalysis in the cycloaddition of CO₂ with epoxides under ambient, solvent-free, and co-catalyst-free conditions. bohrium.com This highlights the potential of the broader family of cobalt(III) diamine complexes in green chemistry and industrial processes.

Chiral Catalysis Leveraging the Complex's Stereochemistry

One of the most exciting and rapidly developing areas of research involves leveraging the inherent chirality of the [Co(en)₃]³⁺ scaffold for asymmetric catalysis. researchgate.net The complex exists as a pair of stable enantiomers, Δ and Λ, which can be resolved and used to induce stereoselectivity in organic reactions. wikipedia.orgchemeurope.com This field has moved beyond the parent complex to sophisticated derivatives where the ethylenediamine (B42938) ligand is modified to enhance catalytic activity and solubility in organic solvents.

A prominent example is the use of tris(1,2-diphenylethylenediamine)cobalt(III) complexes, such as Δ-[Co((S,S)-dpen)₃]³⁺, as highly effective hydrogen bond donor catalysts. nih.gov These catalysts have achieved high yields and excellent enantioselectivities in reactions like the α-amination of 1,3-dicarbonyl compounds and the addition of 1,3-dicarbonyl compounds to nitroalkenes. nih.govacs.org The catalytic cycle relies on the ability of the N-H groups on the chiral complex, which are made more acidic by coordination to the Co(III) center, to activate electrophiles through hydrogen bonding. mdpi.com

The counter-anions associated with the cationic cobalt complex play a crucial, though not fully understood, role in determining the enantioselectivity of these reactions. bohrium.com Researchers are actively exploring "smart anions" by incorporating Brønsted bases into the counter-anion structure, creating bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. acs.org

Table 1: Performance of Chiral Tris(diamine)cobalt(III) Catalysts in Asymmetric Reactions
CatalystReactionSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Reference
Λ-(S,S)-[Co(dpen)₃]³⁺ 2Cl⁻BArf⁻Michael AdditionDimethyl malonatetrans-β-nitrostyrene-87 acs.org
Δ-[Co((S,S)-dpen)₃]³⁺ 2Cl⁻B(C₆F₅)₄⁻α-Amination1,3-dicarbonyl compounds (from five/six-membered ring ketones)Di-tert-butyl azodicarboxylate88-9991 to >99 nih.gov
Δ-[Co((S,S)-dpen)₃]³⁺ 2Cl⁻B(C₆F₅)₄⁻α-Amination1,3-dicarbonyl compound (from cycloheptanone)Di-tert-butyl azodicarboxylate9472 nih.gov
Δ-[Co((S,S)-dpen)₃]³⁺ 2Cl⁻B(C₆F₅)₄⁻α-AminationAcyclic 1,3-dicarbonyl compoundDi-tert-butyl azodicarboxylate98>99 nih.gov

Methodological Innovations in Characterization and Computational Studies

Advances in analytical techniques and computational chemistry are providing unprecedented insight into the structure, bonding, and behavior of tris(ethylenediamine)cobalt(III) and its derivatives. High-resolution single-crystal X-ray diffraction remains a cornerstone for structural elucidation, revealing detailed information about bond lengths, angles, and the extensive hydrogen-bonding networks that grant stability to its crystal structures. nih.govresearchgate.net These studies have confirmed the distorted octahedral geometry of the [Co(en)₃]³⁺ cation in numerous salt forms. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. The use of ⁵⁹Co NMR has been demonstrated as an effective method for analyzing the enantiomeric purity of [Co(en)₃]³⁺ samples after resolution. acs.org Furthermore, multinuclear solid-state NMR (¹H, ²H, and ¹⁷O) has been employed to study the static and dynamic properties of water molecules within the crystal lattice of hydrated [Co(en)₃]Cl₃, providing detailed information on their mobility and exchange processes. researchgate.net

Computational methods, especially Density Functional Theory (DFT), are increasingly used to complement experimental findings. DFT calculations have been applied to investigate the electronic structure and to rationalize the chiroptical properties, such as the circular dichroism spectra, of these complexes. acs.org Such studies help to understand the origin of optical activity in the d-d electronic transitions. acs.org For catalytically active derivatives, DFT is used to calculate charge distributions and molecular electrostatic potentials, offering insights into how the catalyst interacts with substrates and predicting its potential as a chiral acid or base. mdpi.com The combination of sub-picosecond EXAFS (Extended X-ray Absorption Fine Structure) and DFT calculations has even been used to probe the intramolecular electron transfer mechanisms in real time. researchgate.net

Q & A

Q. What is the correct IUPAC nomenclature for [Co(en)₃]³⁺ and its associated salts?

The IUPAC name for the tris(ethylenediamine)cobalt(III) complex cation is derived by listing the ligands alphabetically (ethylenediamine, a bidentate neutral ligand) followed by the central metal and its oxidation state. For example, [Co(en)₃]Cl₃ is named tris(ethylenediamine)cobalt(III) chloride . The sulfate salt, [Co(en)₃]₂(SO₄)₃, is named tris(ethylenediamine)cobalt(III) sulfate , where the sulfate acts as a counterion balancing the +3 charge of each complex cation .

Q. What are standard synthesis protocols for tris(ethylenediamine)cobalt(III) complexes?

A common method involves ligand exchange using tris(acetylacetonato)cobalt(III) as a precursor. Ethylenediamine (en) replaces acetylacetonate ligands under reflux in aqueous or ethanolic solutions. Purification via ion-exchange chromatography (e.g., Dowex resin) is critical to isolate the pure complex . Alternative routes include direct coordination of en to cobalt(III) salts under controlled pH (~8–10) to prevent reduction to Co(II) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this complex?

  • UV-Vis Spectroscopy : Absorption bands in the visible range (e.g., ~470–500 nm) correspond to d-d transitions, confirming octahedral geometry .
  • Infrared (IR) Spectroscopy : Stretching frequencies for N–H (~3200 cm⁻¹) and C–N (~1050 cm⁻¹) validate en coordination .
  • X-ray Crystallography : Resolves bond angles (e.g., N–Co–N ~80–98°) and distortion from ideal octahedral geometry .
  • Conductivity Measurements : Molar conductivity values (~250–300 S cm² mol⁻¹) confirm a 1:3 electrolyte ratio in solution .

Advanced Research Questions

Q. How do electronic structure calculations explain the ligand field strength and stability of tris(ethylenediamine)cobalt(III)?

Density Functional Theory (DFT) studies reveal that the strong ligand field of ethylenediamine (field strength ~0.99 Δ₀) stabilizes the low-spin d⁶ configuration of Co(III). The chelate effect from three bidentate en ligands enhances thermodynamic stability, with calculated bond dissociation energies (BDEs) for Co–N bonds exceeding 200 kJ/mol . Comparative studies with weaker-field ligands (e.g., NH₃) show higher ligand field stabilization energy (LFSE) for en, corroborating experimental stability trends .

Q. What experimental strategies address discrepancies in reported stability constants for tris(ethylenediamine)cobalt(III) in aqueous solutions?

Contradictions in stability constants (log β ~14–16) arise from pH-dependent hydrolysis and competing ligand interactions. To resolve this:

  • Use pH-stat potentiometry to maintain constant pH during titration, minimizing hydrolysis .
  • Apply competitive ligand methods (e.g., EDTA displacement) with UV-Vis monitoring to isolate Co(III)-en equilibrium .
  • Validate data via cyclic voltammetry to detect redox interference from Co(II) impurities .

Q. How does the complex’s isomerism influence its reactivity in electron-transfer reactions?

The complex exhibits geometric isomerism in distorted octahedral environments, affecting outer-sphere electron transfer. For example, cis-N–Co–N angles (~80°) create asymmetric ligand fields, altering redox potentials by ~0.2 V compared to symmetric analogs. Kinetic studies using stopped-flow techniques show rate constants (k ~10³ M⁻¹s⁻¹) for oxidation by [Fe(CN)₆]³⁻ depend on isomer distribution, with the cis isomer reacting faster due to reduced steric hindrance .

Q. What methodologies optimize crystal growth for single-crystal X-ray studies of tris(ethylenediamine)cobalt(III) derivatives?

  • Solvent Diffusion : Layer acetone over aqueous Co(III)-en solutions to slow crystallization, yielding diffraction-quality crystals .
  • Temperature Gradients : Use a thermal gradient (5–25°C) to control nucleation rates and minimize defects.
  • Additive Screening : Introduce trace additives (e.g., NH₄Cl) to modulate crystal habit, as shown in structural reports .

Methodological Guidance for Data Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Specify ligand-to-metal ratios (e.g., 3.2:1 en:Co to account for volatility losses).
  • Report pH control methods (e.g., buffer systems or in-situ adjustments with NH₃/HCl).
  • Include purification details : Column dimensions, resin type (e.g., Dowex 50WX2), and eluent ionic strength .

Q. What statistical approaches validate structural and spectroscopic data?

  • R-Factor Analysis : For crystallographic data, ensure R < 0.05 and data-to-parameter ratios >10 to confirm model reliability .
  • Multivariate Analysis : Principal Component Analysis (PCA) of IR/UV-Vis spectra identifies outlier batches due to contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.